Fluoxetine

CYP2D6 inhibition drug-drug interaction mechanism-based inactivation

Procure Fluoxetine (CAS 54910-89-3) when your study design demands predictable pharmacokinetics. Its uniquely bimodal elimination, driven by the potent active metabolite norfluoxetine, creates a 7-15 day half-life. This provides a crucial buffer against missed doses in adherence-challenged models, a feature absent in shorter-acting SSRIs. However, this extended persistence requires a 3-week washout, making it ideal for chronic studies but unsuitable for protocols requiring rapid crossover. For DDI investigations, its reversible CYP2D6 inhibition mechanism offers a distinct, predictable interaction liability compared to paroxetine's irreversible inactivation, allowing for manageable co-medication protocols.

Molecular Formula C17H18F3NO
Molecular Weight 309.33 g/mol
CAS No. 54910-89-3
Cat. No. B1211875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoxetine
CAS54910-89-3
SynonymsFluoxetin
Fluoxetine
Fluoxetine Hydrochloride
Lilly 110140
Lilly-110140
Lilly110140
N-Methyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine
Prozac
Sarafem
Molecular FormulaC17H18F3NO
Molecular Weight309.33 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3
InChIKeyRTHCYVBBDHJXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble
1.70e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fluoxetine CAS 54910-89-3: SSRI Pharmacological and Physicochemical Baseline for Procurement Assessment


Fluoxetine (CAS 54910-89-3) is a selective serotonin reuptake inhibitor (SSRI) with molecular formula C₁₇H₁₈F₃NO and molecular weight 309.33 g/mol [1]. As a racemic mixture of R- and S-enantiomers, it undergoes N-demethylation in the liver to form norfluoxetine, a pharmacologically active metabolite that contributes substantially to the compound's extended pharmacodynamic duration [2]. Unlike many SSRIs whose clinical effects rely primarily on the parent molecule, fluoxetine is distinguished by a bimodal elimination profile wherein norfluoxetine attains plasma concentrations comparable to or exceeding those of fluoxetine during chronic administration [3].

Fluoxetine Procurement Risk: Why In-Class SSRI Substitution Is Not Supported by Quantitative Differentiation


In-class substitution among SSRIs is not pharmacokinetically or pharmacodynamically equivalent. Fluoxetine exhibits a uniquely extended elimination half-life (fluoxetine: 1–4 days; norfluoxetine: 7–15 days) relative to comparators such as sertraline (~26 hours), paroxetine (~21 hours), and citalopram (~35 hours), with norfluoxetine's prolonged presence conferring a 3-week washout burden not shared by other SSRIs [1]. Furthermore, the compound's dual CYP2D6 inhibition mechanism—reversible and non-mechanism-based—contrasts with paroxetine's mechanism-based inactivation, resulting in distinct drug-drug interaction liability profiles that directly affect co-medication safety in polypharmacy populations [2]. These quantifiable differences invalidate the assumption of therapeutic interchangeability and necessitate compound-specific procurement decisions where washout kinetics and metabolic interaction profiles are critical operational or clinical variables [3].

Fluoxetine Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decision Support


Fluoxetine vs. Paroxetine: CYP2D6 Inhibition Mechanism Divergence with 8-Fold IC₅₀ Shift Differential

In human liver microsome assays evaluating dextromethorphan demethylation, paroxetine exhibited mechanism-based CYP2D6 inactivation evidenced by an 8-fold reduction in IC₅₀ following preincubation (from 2.54 μM to 0.34 μM). Fluoxetine, by contrast, showed no preincubation-dependent increase in inhibitory potency, indicating purely reversible CYP2D6 inhibition without metabolite intermediate complex formation [1]. This mechanistic divergence—mechanism-based inactivation for paroxetine versus reversible inhibition for fluoxetine—carries distinct clinical implications for drug interaction duration and washout management.

CYP2D6 inhibition drug-drug interaction mechanism-based inactivation human liver microsomes

Fluoxetine vs. Paroxetine and Sertraline: In Vivo CYP2D6 Interaction Potency Measured via Desipramine AUC Elevation

Under steady-state clinical dosing conditions, fluoxetine (20 mg/day) coadministered with the CYP2D6 probe substrate desipramine produced an approximately 4-fold elevation in peak desipramine plasma concentrations [1]. Paroxetine produced a comparable approximately 3-fold increase in desipramine concentrations, establishing the two as approximately clinical equipotent CYP2D6 inhibitors in vivo. In contrast, sertraline (50 mg/day) produced only an approximately 30% elevation in plasma desipramine concentrations, demonstrating substantially weaker CYP2D6 inhibition under therapeutic dosing conditions [2]. The long elimination half-life of norfluoxetine was further shown to sustain significant desipramine elevation for approximately 3 weeks following fluoxetine discontinuation—a prolonged DDI liability window not observed with sertraline or other shorter-half-life SSRIs.

CYP2D6 inhibition in vivo DDI desipramine tricyclic antidepressant AUC

Fluoxetine vs. Sertraline, Paroxetine, and Citalopram: Terminal Elimination Half-Life Comparison with 15-Day Norfluoxetine Washout Window

Fluoxetine exhibits a uniquely prolonged elimination profile among SSRIs due to its active metabolite norfluoxetine. Fluoxetine elimination half-life is 1–4 days (48–96 hours), while norfluoxetine half-life extends to 7–15 days (168–360 hours) [1]. This contrasts markedly with comparator SSRIs: sertraline t₁/₂ ≈ 26 hours (plus weakly active metabolite desmethylsertraline t₁/₂ ≈ 62–104 hours); paroxetine t₁/₂ ≈ 21 hours (no active metabolite); citalopram t₁/₂ ≈ 35 hours; escitalopram t₁/₂ ≈ 27–32 hours [2]. The clinical consequence is a required minimum 5-week washout period following fluoxetine discontinuation before initiating monoamine oxidase inhibitors—compared to 2 weeks for other SSRIs—reflecting norfluoxetine's extended persistence at pharmacologically relevant plasma concentrations.

pharmacokinetics half-life norfluoxetine washout elimination

Fluoxetine vs. Paroxetine: In Vitro CYP2D6 Inhibition Rank Order and Clinical Dose-Adjusted Potency

In vitro CYP2D6 inhibition studies measuring sparteine and dextromethorphan metabolism established the following rank order of inhibitory potency: paroxetine > fluoxetine ≡ norfluoxetine ≥ sertraline ≥ fluvoxamine > venlafaxine [1]. However, in vivo clinical potency is modulated by free plasma concentrations and metabolite accumulation. Under steady-state therapeutic dosing, paroxetine and fluoxetine demonstrate approximately equal clinical CYP2D6 inhibition (both producing 3- to 4-fold desipramine AUC elevation), while sertraline's lower steady-state free plasma concentrations result in substantially weaker in vivo inhibition (~30% desipramine elevation) despite comparable in vitro potency to fluoxetine [2]. This disconnect between in vitro rank order and in vivo clinical impact underscores the importance of pharmacokinetic context in compound selection.

CYP2D6 in vitro potency structure-activity sparteine dextromethorphan

Fluoxetine vs. Fluvoxamine and Sertraline: Randomized Head-to-Head Efficacy Equivalence in Anxiety, Depression, and OCD

In an 8-week randomized controlled trial enrolling 90 participants comparing fluoxetine (20 mg), fluvoxamine (150 mg), and sertraline (100 mg) for anxiety disorders, major depressive disorder, and obsessive-compulsive disorder, all three SSRIs produced significant symptom reduction from baseline (p<0.05) across Beck Anxiety Inventory, Beck Depression Inventory-II, and Yale-Brown Obsessive-Compulsive Scale measures [1]. One-way ANOVA revealed no statistically significant between-drug differences on any outcome scale. This finding aligns with broader meta-analytic evidence demonstrating therapeutic equivalence across the SSRI class for core antidepressant efficacy, with observed differences emerging primarily in tolerability, discontinuation rates, and pharmacokinetic rather than pharmacodynamic domains.

randomized controlled trial efficacy anxiety depression OCD

Fluoxetine vs. Vortioxetine: Network Meta-Analysis Comparative Efficacy in Pediatric and Adolescent Depression

A comprehensive network meta-analysis of 22 studies (N=5,750) evaluating new-generation antidepressants in pediatric and adolescent depression assessed clinician-rated depression symptoms using the Children's Depression Rating Scale-Revised (CDRS-R) [1]. Fluoxetine demonstrated a mean difference of -3.44 points (95% CI: -6.56 to -0.33) compared to vortioxetine, favoring fluoxetine and falling outside the prespecified equivalence range of ±5 points on the CDRS-R scale. In contrast, fluoxetine showed equivalent efficacy to desvenlafaxine (MD: -2.77, 95% CI: -6.20 to 0.66), duloxetine (MD: -0.14, 95% CI: -2.46 to 2.19), vilazodone (MD: -2.00, 95% CI: -4.40 to 0.41), and citalopram (MD: 0.06, 95% CI: -5.42 to 5.54), with all confidence intervals crossing the equivalence boundary [2]. The certainty of evidence for the fluoxetine-vortioxetine comparison was rated as Very Low due to within-study bias and heterogeneity.

pediatric depression network meta-analysis CDRS-R comparative efficacy adolescent

Fluoxetine Optimal Procurement and Research Application Scenarios Based on Quantitative Differentiation Evidence


Clinical Research Requiring Extended Washout-Averse or Long Half-Life Pharmacokinetic Profile

Fluoxetine is the preferred SSRI for studies where a 5-week washout period is clinically or logistically unacceptable, or conversely, where extended drug persistence confers adherence advantages. The 7–15 day norfluoxetine half-life provides a pharmacokinetic buffer against missed doses, making fluoxetine particularly suitable for adherence-challenged populations (e.g., adolescents, patients with cognitive impairment) where other SSRIs would produce withdrawal symptoms within 2–3 days of missed dosing [1]. However, this same property contraindicates fluoxetine in studies requiring rapid antidepressant switching or MAOI initiation, where the extended washout requirement relative to sertraline (26-hour t₁/₂) or paroxetine (21-hour t₁/₂) imposes protocol constraints [2].

Polypharmacy Studies Requiring Predictable, Reversible CYP2D6 Inhibition Without Mechanism-Based Inactivation

For clinical research involving coadministration with CYP2D6 substrates (e.g., tricyclic antidepressants, certain antipsychotics, beta-blockers), fluoxetine offers a distinct advantage over paroxetine due to its reversible CYP2D6 inhibition mechanism [1]. Paroxetine's mechanism-based inactivation produces irreversible enzyme inhibition that persists beyond drug clearance, complicating DDI prediction and management. Fluoxetine's reversible inhibition, despite producing comparable 4-fold desipramine AUC elevation at steady-state, resolves with norfluoxetine washout, enabling more predictable DDI time-course modeling [2]. Studies requiring moderate-to-strong CYP2D6 inhibition with predictable reversibility should select fluoxetine over paroxetine; studies requiring minimal CYP2D6 interaction should select sertraline (≈30% desipramine elevation) or citalopram.

Pediatric and Adolescent Depression Trials Requiring Regulatory Precedent and Formulary Acceptance

Fluoxetine remains the SSRI with the most extensive regulatory approval and evidence base for pediatric and adolescent major depressive disorder. Network meta-analysis data (N=5,750) demonstrates fluoxetine efficacy comparable to desvenlafaxine, duloxetine, vilazodone, and citalopram on CDRS-R measures, with all between-drug differences falling within the ±5 point equivalence range [1]. This therapeutic equivalence, combined with fluoxetine's unique regulatory status in pediatric populations, makes it the appropriate procurement choice for pediatric depression studies requiring an SSRI with established safety monitoring parameters, dosing guidance across weight ranges, and formulary acceptance in pediatric healthcare systems [2]. Comparative efficacy with vortioxetine (-3.44 CDRS-R points) should be interpreted cautiously given Very Low certainty of evidence.

Large-Scale Observational Studies Leveraging Fluoxetine's Distinct Pharmacovigilance and DDI Signal Profile

Fluoxetine's unique combination of potent CYP2D6 inhibition plus moderate CYP3A4 inhibition via norfluoxetine produces a DDI signal profile distinct from other SSRIs, enabling its use as a positive control or reference standard in pharmacoepidemiological studies [1]. The rank order in vitro CYP2D6 inhibition (paroxetine > fluoxetine ≡ norfluoxetine ≥ sertraline) translates to clinically distinct DDI magnitudes that can be exploited in drug interaction surveillance studies. Fluoxetine's extended washout period (3 weeks of sustained DDI liability post-discontinuation) provides a uniquely identifiable temporal DDI signature not observed with shorter-half-life SSRIs, facilitating pharmacovigilance signal detection in real-world prescription databases and electronic health record analyses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.